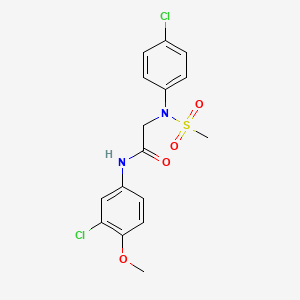![molecular formula C24H25N3O4S B3675622 4-{2-[N-(3,5-dimethylphenyl)-4-methylbenzenesulfonamido]acetamido}benzamide](/img/structure/B3675622.png)
4-{2-[N-(3,5-dimethylphenyl)-4-methylbenzenesulfonamido]acetamido}benzamide
Vue d'ensemble
Description
4-{2-[N-(3,5-dimethylphenyl)-4-methylbenzenesulfonamido]acetamido}benzamide is a complex organic compound that belongs to the class of sulfonamides This compound is characterized by its unique structure, which includes a benzamide core linked to a sulfonamide group through an acetamido bridge
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-{2-[N-(3,5-dimethylphenyl)-4-methylbenzenesulfonamido]acetamido}benzamide typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the sulfonamide group: This can be achieved by reacting 3,5-dimethylphenylamine with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine.
Acetamidation: The resulting sulfonamide is then reacted with acetic anhydride to introduce the acetamido group.
Coupling with benzamide: Finally, the acetamido-sulfonamide intermediate is coupled with benzamide using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst such as DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
4-{2-[N-(3,5-dimethylphenyl)-4-methylbenzenesulfonamido]acetamido}benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide or acetamido groups using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted sulfonamides or acetamides.
Applications De Recherche Scientifique
4-{2-[N-(3,5-dimethylphenyl)-4-methylbenzenesulfonamido]acetamido}benzamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-{2-[N-(3,5-dimethylphenyl)-4-methylbenzenesulfonamido]acetamido}benzamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), allowing it to inhibit enzymes involved in folate synthesis. This inhibition can disrupt cellular processes in microorganisms, leading to antimicrobial effects. Additionally, the compound’s structure allows it to interact with various proteins and enzymes, potentially modulating their activity and influencing biological pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(3,5-dimethylphenyl)-4-methylbenzenesulfonamide
- 4-acetamidobenzamide
- N-(3,5-dimethylphenyl)acetamide
Uniqueness
4-{2-[N-(3,5-dimethylphenyl)-4-methylbenzenesulfonamido]acetamido}benzamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties
Propriétés
IUPAC Name |
4-[[2-(3,5-dimethyl-N-(4-methylphenyl)sulfonylanilino)acetyl]amino]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O4S/c1-16-4-10-22(11-5-16)32(30,31)27(21-13-17(2)12-18(3)14-21)15-23(28)26-20-8-6-19(7-9-20)24(25)29/h4-14H,15H2,1-3H3,(H2,25,29)(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQUJDTDNNHHRQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC2=CC=C(C=C2)C(=O)N)C3=CC(=CC(=C3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3,4-dichloro-N-[2-chloro-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide](/img/structure/B3675540.png)
![N-[(2-chloro-4-iodophenyl)carbamothioyl]-4-methyl-3-nitrobenzamide](/img/structure/B3675547.png)
![2-{[N-(4-isopropylphenyl)-N-(methylsulfonyl)glycyl]amino}benzoic acid](/img/structure/B3675556.png)
![N~2~-(3-chloro-4-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-(4-pyridinylmethyl)glycinamide](/img/structure/B3675569.png)
![3-(3-ISOPROPOXYBENZOYL)-1-[3-(TRIFLUOROMETHYL)PHENYL]THIOUREA](/img/structure/B3675570.png)
![N-({[4-(benzoylamino)-3-methylphenyl]amino}carbonothioyl)-5-chloro-2-methoxybenzamide](/img/structure/B3675575.png)
![N-[4-(4-benzoylpiperazin-1-yl)phenyl]-3,4-dichlorobenzamide](/img/structure/B3675583.png)

![N-[(2,4-dichlorophenyl)carbamothioyl]-2-nitrobenzamide](/img/structure/B3675605.png)
![5-bromo-2-methoxy-N-({3-[(phenylcarbonyl)amino]phenyl}carbamothioyl)benzamide](/img/structure/B3675609.png)
![3-isopropoxy-N-({[6-methyl-2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B3675617.png)
![N~2~-(3-chlorophenyl)-N-(2-methoxy-5-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3675620.png)
![N~2~-(2-ethoxyphenyl)-N~1~-(2-fluorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3675631.png)

